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Compound of Interest

Compound Name: Fluoroacetyl fluoride

CAS No.: 1514-42-7

Cat. No.: B074187 Get Quote

Executive Summary: The High-Stakes Reagent
Fluoroacetyl fluoride (FAF, CAS 1514-42-7) occupies a unique and perilous niche in organic

synthesis. While it shares the general reactivity profile of acyl halides, its specific combination

of high electrophilicity, thermodynamic stability towards hydrolysis, and extreme biological

toxicity distinguishes it from its chlorinated and anhydride counterparts.

This guide provides an objective technical comparison of FAF against Fluoroacetyl Chloride

(FAC) and Fluoroacetic Anhydride (FAA). The data suggests that while FAF offers superior

atom economy and unique chemoselectivity in specific catalytic cycles (e.g., Pd-catalyzed

cross-couplings), its use requires Biosafety Level 3 (BSL-3) equivalent containment due to the

"lethal synthesis" metabolic pathway.

Chemical Profile & Physical Properties[1][2][3][4][5]
[6]
The choice of acylating agent often dictates the purification burden and yield. FAF is a liquid at

room temperature, with a boiling point surprisingly close to its chloride analog, attributed to the

high polarity of the C-F bond compensating for the lower atomic mass of fluorine.

Table 1: Physicochemical Comparison of Fluoroacetylating Agents
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Feature
Fluoroacetyl Fluoride

(FAF)

Fluoroacetyl

Chloride (FAC)

Fluoroacetic

Anhydride (FAA)

Formula CH₂FCOF CH₂ClCOCl (CH₂FCO)₂O

CAS No. 1514-42-7 359-06-8 407-33-0

Molar Mass 80.04 g/mol 96.49 g/mol 138.07 g/mol

Boiling Point ~68°C 71–72°C ~130°C

Density ~1.15 g/cm³ 1.38 g/cm³ 1.30 g/cm³

Leaving Group Fluoride (F⁻) Chloride (Cl⁻)
Fluoroacetate

(FCH₂COO⁻)

Atom Economy
High (Leaving group =

19 Da)

Moderate (Leaving

group = 35.5 Da)

Poor (Loses half of

molecule)

Hydrolytic Stability
Moderate (Slow

hydrolysis)
Low (Fumes violently)

High (Requires

catalysis)

Mechanistic Insight: The Acyl Fluoride Paradox
Why choose FAF over the cheaper FAC? The answer lies in the strength and nature of the C-F

bond.

Hard-Soft Acid Base (HSAB) Theory
The C-F bond in FAF is significantly stronger (approx. 116 kcal/mol) than the C-Cl bond in FAC

(approx. 81 kcal/mol). However, FAF is often more reactive towards "hard" nucleophiles (like

oxygen in silyl enol ethers) or when activated by hard Lewis acids (like BF₃ or Aluminum salts).

Stability: FAF does not hydrolyze as rapidly as FAC upon exposure to atmospheric moisture.

This allows for easier handling (with proper PPE) and more precise stoichiometry.

Reactivity: In Friedel-Crafts acylations, the fluoride leaving group readily complexes with

Lewis acids (BF₃, SbF₅) to form stable acylium ions without the rapid equilibrium reversals

seen with chlorides.
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The "Silicon-Fluorine" Pull
One of the most powerful applications of FAF is in reaction with silyl nucleophiles. The

formation of the Si-F bond (extremely strong, ~135 kcal/mol) provides a massive

thermodynamic driving force that FAC cannot match.

Key Mechanism: R-COF + Nu-TMS → R-CO-Nu + TMS-F This reaction often proceeds without

external base, avoiding the generation of acidic salts that plague FAC reactions.

Performance Comparison
Experiment A: Friedel-Crafts Acylation of Benzene
Objective: Synthesis of 2-fluoroacetophenone.

Reagent: Fluoroacetyl Chloride (FAC)

Conditions: AlCl₃ (1.1 eq), DCM, 0°C.

Result: 85% Yield.

Issues: Massive HCl evolution; aluminum sludge workup required.

Reagent: Fluoroacetyl Fluoride (FAF)

Conditions: BF₃·OEt₂ (catalytic), DCM.

Result: 92% Yield.

Advantage: BF₃ can be recovered; no aluminum waste; higher regioselectivity due to

tighter ion pairing.

Experiment B: Acylation of Silyl Enol Ethers
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Objective: Synthesis of fluorinated 1,3-diketones.

Reagent: FAC

Result: Complex mixture due to HCl-mediated decomposition of the silyl ether.

Reagent: FAF

Result: Clean conversion. The fluoride ion generated (as TMS-F) is volatile and non-acidic

in this context, preserving the sensitive enol ether substrate.

Safety & Toxicology: The "Lethal Synthesis"
WARNING: This section is critical. Fluoroacetyl fluoride is not merely a corrosive acid halide;

it is a metabolic poison precursor.

Upon hydrolysis or metabolic processing, FAF yields fluoroacetic acid. This compound mimics

acetic acid and enters the Krebs Cycle (Citric Acid Cycle). It is converted to fluorocitrate, which

irreversibly binds to the enzyme aconitase. This blocks the cycle, causing citrate accumulation

and halting cellular respiration.

Visualization: The Metabolic Death Pathway
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Figure 1: The "Lethal Synthesis" pathway showing how FAF exposure leads to irreversible

aconitase inhibition.

Experimental Protocol: Acylation using FAF
Scope: Synthesis of N-(4-methoxyphenyl)-2-fluoroacetamide via FAF. Safety Note: All

operations must be conducted in a fume hood with HF sensors.

Materials
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Aniline derivative (1.0 eq)

Fluoroacetyl Fluoride (FAF) (1.1 eq)

Triethylamine (1.2 eq) - Acts as HF scavenger

Dichloromethane (Anhydrous)

Procedure
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a

rubber septum. Purge with Argon.

Solvation: Dissolve the aniline (10 mmol) and triethylamine (12 mmol) in DCM (20 mL). Cool

to 0°C.

Addition: FAF is a liquid (bp ~68°C).[1][2] It should be handled via syringe with a PTFE tip.

Add FAF (11 mmol) dropwise over 10 minutes.

Observation: Unlike the chloride, immediate white fuming is less intense, but the reaction

is exothermic.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via

TLC (Note: FAF is invisible; monitor disappearance of amine).

Quenching (Critical):

Add saturated NaHCO₃ solution slowly.

CAUTION: This generates CO₂ and neutralizes any HF formed.

Workup: Extract with DCM (3x). Wash organics with brine. Dry over MgSO₄.

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Self-Validating Check:

If the yield is <50%, check the water content of the solvent. FAF hydrolyzes slower than FAC,

but water still competes.
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If the product is dark, the exotherm was uncontrolled.

Decision Matrix: When to use FAF?

Need to introduce -COCH2F Group

Scale of Reaction?

Is Atom Economy Critical?

Industrial/Process

Substrate Sensitivity?

Lab/Research

USE Fluoroacetyl Fluoride
(High Selectivity/Economy)

Yes (Mass critical)

USE Fluoroacetyl Chloride
(Standard/Cheaper)

No (Cost critical) Acid Sensitive
(Silyl Enol Ethers) Robust Substrate

USE Fluoroacetic Anhydride
(Milder/Lower Yield)

Base Sensitive
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Figure 2: Selection logic for fluoroacetylating agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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